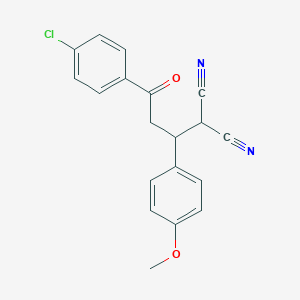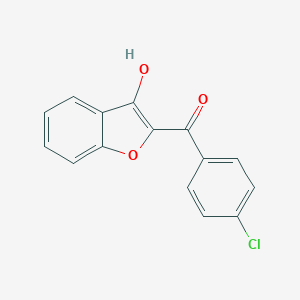
2-(3-(4-Chlorophenyl)-1-(4-methoxyphenyl)-3-oxopropyl)malononitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(3-(4-Chlorophenyl)-1-(4-methoxyphenyl)-3-oxopropyl)malononitrile is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound is also known as CCI-779 and has been extensively studied for its anti-cancer properties.
Scientific Research Applications
Environmental Impact and Organic Pollutant Research
Research on chlorophenols, compounds structurally related to the specified chemical, sheds light on their environmental impact and serves as a model for studying the behavior of complex organic pollutants. Chlorophenols are known for their moderate to high persistence in the environment, depending on conditions, and can exert moderate toxic effects on mammalian and aquatic life. Studies suggest that their bioaccumulation is expected to be low, but they have a notable organoleptic impact, affecting the taste and odor of water at low concentrations (Krijgsheld & Gen, 1986).
Advancements in Anticancer Drug Research
The search for new anticancer drugs with high tumor specificity and reduced toxicity towards non-cancerous cells has led to the synthesis and testing of compounds related to chlorophenols. For example, certain derivatives have shown promise in inducing apoptotic cell death in cancer cell lines while minimizing keratinocyte toxicity, indicating a potential pathway for developing safer chemotherapy agents (Sugita et al., 2017).
Pesticide and Herbicide Pollution Treatment
The degradation and sorption of phenoxy herbicides, which are structurally related to the specified compound, in soil and water systems have been extensively studied. These studies contribute to the development of more effective methods for mitigating environmental pollution from agricultural chemicals. Understanding the behavior of these compounds in the environment aids in the creation of strategies for their removal or transformation, thus reducing their impact on ecosystems (Werner et al., 2012).
Molecular Mechanisms of Toxicity
Research on the molecular mechanisms of toxicity associated with chlorinated compounds, including chlorophenols, provides insights into how these chemicals affect biological systems. This knowledge is crucial for developing therapeutic interventions and for the regulatory assessment of chemical safety. Studies have explored the pathways through which chlorophenols induce oxidative stress, disrupt endocrine functions, and affect immune responses in aquatic organisms, highlighting the complex interactions between pollutants and biological systems (Ge et al., 2017).
properties
IUPAC Name |
2-[3-(4-chlorophenyl)-1-(4-methoxyphenyl)-3-oxopropyl]propanedinitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClN2O2/c1-24-17-8-4-13(5-9-17)18(15(11-21)12-22)10-19(23)14-2-6-16(20)7-3-14/h2-9,15,18H,10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZOCWTJIZMLWSE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(CC(=O)C2=CC=C(C=C2)Cl)C(C#N)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 5-[(4-fluoroanilino)carbonyl]-4-hydroxy-2-thiophenecarboxylate](/img/structure/B428371.png)
![3-Hydroxy-N-(3-trifluoromethylphenyl)-benzo[b]thiophene-2-carboxamide](/img/structure/B428372.png)


![2-{[4-(4-Fluorophenyl)-1-piperazinyl]carbonyl}-1-benzothiophen-3-ol](/img/structure/B428377.png)
![1-phenyl-5-({5-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-1H-tetraazole](/img/structure/B428381.png)
![Methyl 2-({2-[(5-methyl-3-isoxazolyl)amino]-2-oxoethyl}sulfanyl)benzoate](/img/structure/B428382.png)
![Methyl 2-({2-[4-(3-chlorophenyl)-1-piperazinyl]-2-oxoethyl}sulfanyl)benzoate](/img/structure/B428383.png)
![2-[2-[4-(4-Fluorophenyl)-1-piperazinyl]-2-oxoethoxy]benzoic acid methyl ester](/img/structure/B428388.png)
![Methyl 5-chloro-2-[2-(4-methoxyanilino)-2-oxoethoxy]benzoate](/img/structure/B428390.png)
![Methyl 2-({2-[4-(4-fluorophenyl)-1-piperazinyl]-2-oxoethyl}sulfanyl)benzoate](/img/structure/B428391.png)
![Methyl 2-{2-[4-(4-fluorophenyl)-1-piperazinyl]-2-oxoethoxy}-4-methoxybenzoate](/img/structure/B428392.png)
![Methyl 2-{2-[4-(4-chlorophenyl)-1-piperazinyl]-2-oxoethoxy}benzoate](/img/structure/B428393.png)
![2-({2-[(5-Methyl-3-isoxazolyl)amino]-2-oxoethyl}sulfanyl)benzoic acid](/img/structure/B428394.png)